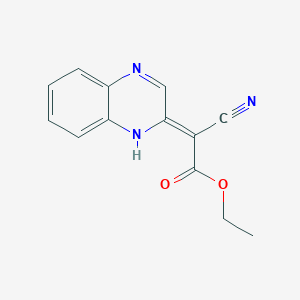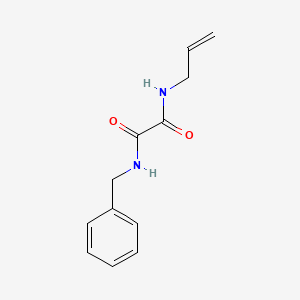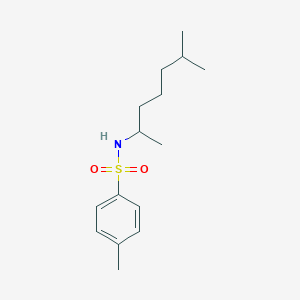![molecular formula C24H22N2OS B5917908 N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)
N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Métodos De Preparación
The synthesis of N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the phenylsulfanyl group and the benzyl group. The final step involves the formation of the acetamide moiety. Reaction conditions often include the use of organic solvents such as dichloromethane and bases like lutidine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The phenylsulfanyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
N-Benzyl-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for its antiviral activity.
What sets this compound apart is the presence of the phenylsulfanyl group, which can significantly influence its biological activity and chemical reactivity.
Propiedades
IUPAC Name |
N-benzyl-2-(1-methyl-3-phenylsulfanylindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-26-21-15-9-8-14-20(21)24(28-19-12-6-3-7-13-19)22(26)16-23(27)25-17-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLKOSEZMMNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NCC3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)
![N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)
![methyl 2-[3-[(E)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate](/img/structure/B5917843.png)

![[4-bromo-2-[(Z)-(methoxycarbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B5917864.png)


![5-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5917889.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide](/img/structure/B5917892.png)
![(Z)-1-(ANTHRACEN-9-YL)-N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE](/img/structure/B5917917.png)
![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)

![N-[4-(BENZYLOXY)PHENYL]-2,5-DICHLOROBENZENE-1-SULFONAMIDE](/img/structure/B5917940.png)
![{[Benzylamino]methylene}methane-1,1-dicarbonitrile](/img/structure/B5917941.png)
